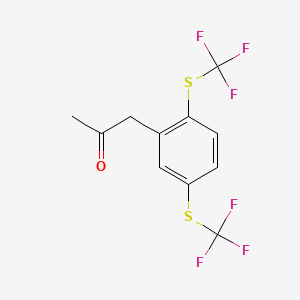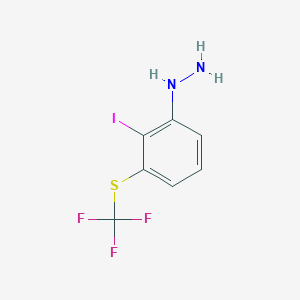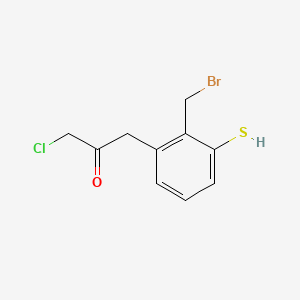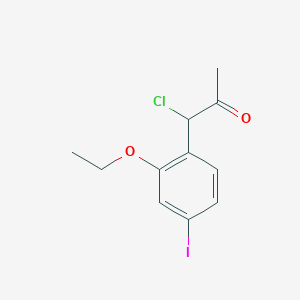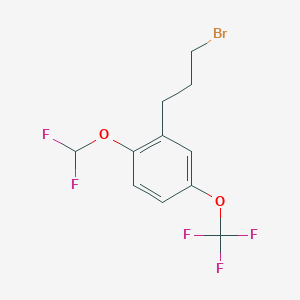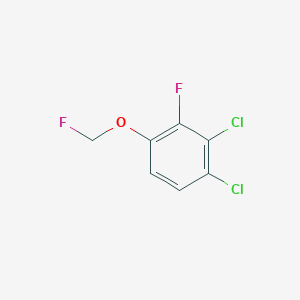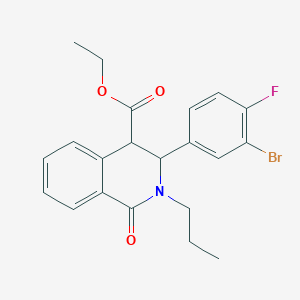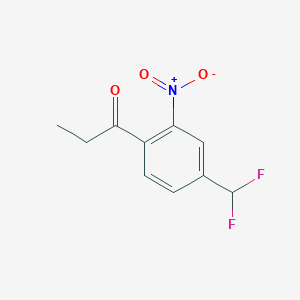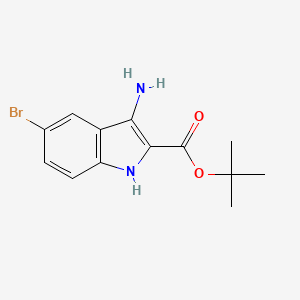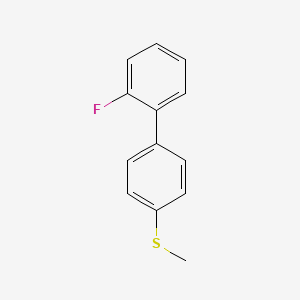
8-Benzyloxy-3'-deoxy-3'-fluoroguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Benzyloxy-3’-deoxy-3’-fluoroguanosine is a modified nucleoside derivative, specifically a fluoro-modified nucleoside. It is characterized by the presence of a benzyloxy group at the 8th position, a deoxy group at the 3’ position, and a fluorine atom at the 3’ position of the guanosine molecule . This compound is primarily used in scientific research and has shown potential in various applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine involves several steps, including the protection of functional groups, selective fluorination, and deprotection. The general synthetic route can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using suitable protecting groups to prevent unwanted reactions.
Selective Fluorination: The protected guanosine undergoes selective fluorination at the 3’ position using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Introduction of Benzyloxy Group: The benzyloxy group is introduced at the 8th position through a nucleophilic substitution reaction.
Deprotection: The protecting groups are removed to yield the final product, 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine.
Analyse Chemischer Reaktionen
8-Benzyloxy-3’-deoxy-3’-fluoroguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
8-Benzyloxy-3’-deoxy-3’-fluoroguanosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in DNA and RNA synthesis, as well as its interactions with enzymes involved in nucleic acid metabolism.
Medicine: Research has shown that purine nucleoside analogs, including 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine, have broad antitumor activity targeting indolent lymphoid malignancies.
Wirkmechanismus
The mechanism of action of 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine involves its incorporation into DNA or RNA, where it acts as a chain terminator. This inhibits the synthesis of nucleic acids, leading to the induction of apoptosis in rapidly dividing cells, such as cancer cells. The compound targets enzymes involved in nucleic acid metabolism, disrupting their normal function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
8-Benzyloxy-3’-deoxy-3’-fluoroguanosine can be compared with other nucleoside analogs, such as:
Fludarabine: Another purine nucleoside analog with antitumor activity.
Cladribine: Used in the treatment of certain types of leukemia.
Clofarabine: A nucleoside analog used in the treatment of pediatric acute lymphoblastic leukemia.
What sets 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine apart is its unique combination of modifications (benzyloxy, deoxy, and fluoro groups), which confer specific properties and potential advantages in research and therapeutic applications .
Eigenschaften
Molekularformel |
C17H18FN5O5 |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |
InChI |
InChI=1S/C17H18FN5O5/c18-10-9(6-24)28-15(12(10)25)23-13-11(14(26)22-16(19)21-13)20-17(23)27-7-8-4-2-1-3-5-8/h1-5,9-10,12,15,24-25H,6-7H2,(H3,19,21,22,26)/t9-,10-,12-,15-/m1/s1 |
InChI-Schlüssel |
SHIMOFPIGKCDPN-NDLNZWKESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O)N=C(NC3=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)F)O)N=C(NC3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


